Kinsenoside

Lipid Metabolism Obesity Metabolic Syndrome

Kinsenoside is the stereochemically defined (R)-configuration lactone glycoside (CAS 151870-74-5) from Anoectochilus spp. CRITICAL: The C-3 (R) stereochemistry is essential—its epimer Goodyeroside A (3-(S)) shows no antihyperliposis effect. Undefined extracts vary in kinsenoside content (6.37%–22.66%), compromising reproducibility. Procure the validated entity (≥98% HPLC) for conclusive metabolic, hepatic, and osteogenic mechanism-of-action studies. Bulk/custom packaging available.

Molecular Formula C10H16O8
Molecular Weight 264.23 g/mol
CAS No. 151870-74-5
Cat. No. B1673651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKinsenoside
CAS151870-74-5
Synonyms3-glucopyranosyloxybutanolide
kinsenoside
Molecular FormulaC10H16O8
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESC1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1
InChIKeyMQEPWBMWFIVRPS-ZGSHZZHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kinsenoside (CAS 151870-74-5): Core Identification and Baseline Profile for Scientific Procurement


Kinsenoside (CAS 151870-74-5), chemically designated as 3-(R)-3-β-D-glucopyranosyloxybutanolide, is a primary bioactive lactone glycoside isolated from Anoectochilus species (e.g., A. formosanus, A. roxburghii), used in traditional medicine [1]. It is distinguished from its epimer, Goodyeroside A (3-(S)-3-β-D-glucopyranosyloxybutanolide), by stereochemistry at the C-3 position. This specific configuration confers a distinct pharmacological profile including antihyperglycemic, antihyperliposis, hepatoprotective, and vascular protective activities [2], which forms the basis for its targeted use in metabolic, hepatic, and musculoskeletal research applications. Kinsenoside is typically supplied as a white to off-white powder with purity specifications ≥98% as determined by HPLC, soluble in DMSO or methanol, and stable under recommended storage conditions (-20°C, protected from light and moisture).

Why Kinsenoside Cannot Be Substituted by Generic Glycosides or Its Epimer Goodyeroside A


Procurement of generic lactone glycosides or alternative Anoectochilus extracts introduces substantial scientific and reproducibility risk, primarily due to the functional divergence between Kinsenoside and its C-3 epimer, Goodyeroside A. Despite their structural similarity, the stereochemical inversion at the C-3 chiral center fundamentally alters the pharmacologic outcome: Kinsenoside demonstrates clear antihyperliposis activity in vivo, whereas Goodyeroside A shows no effect in the same assay [1]. Furthermore, Goodyeroside A exhibits divergent anti-inflammatory potency and pathway selectivity [2]. Substitution with undefined plant extracts introduces additional variability in compound content, as Kinsenoside concentrations range from 6.37% to 22.66% across different Anoectochilus species and cultivation conditions [3], rendering extract-based sourcing inadequate for studies requiring precise dosimetry, mechanism-of-action interrogation, or structural confirmation. For investigators seeking reproducible metabolic, hepatic, or osteogenic outcomes, the validated molecular entity with defined stereochemistry is essential.

Quantitative Differential Evidence for Kinsenoside: Direct Comparator Data vs. Goodyeroside A and In-Class Benchmarks


Anti-Hyperliposis Activity: Kinsenoside Active, Epimer Goodyeroside A Inactive

Kinsenoside demonstrates clear anti-hyperliposis activity in vivo, whereas its C-3 epimer, Goodyeroside A, shows no effect in the same assay system [1]. This stereospecific functional divergence establishes a definitive basis for compound selection in metabolic studies. In an anti-hyperliposis assay using high-fat diet rats, Kinsenoside significantly reduced body and liver weights and decreased hepatic triglyceride levels relative to control animals [1]. In a separate aurothioglucose-induced obese mouse model, Kinsenoside suppressed body and liver weight increase, ameliorated hepatic triglyceride levels, and reduced uterine fat-pad deposition [1].

Lipid Metabolism Obesity Metabolic Syndrome Anti-hyperliposis

Anti-Hyperglycemic Efficacy: Dose-Response Data in STZ-Induced Diabetic Rats

Kinsenoside exhibits significant antihyperglycemic activity at the dose of 15 mg/kg body weight (oral administration) in streptozotocin-induced diabetic rats [1]. The compound promoted glucose tolerance of acute glucose increase in both diabetic and normal healthy rats, as evidenced by oral glucose tolerance test [1]. Histological examination revealed more intact beta cells in the islets of Langerhans with denser insulin content in kinsenoside-treated groups relative to the negative control, indicating functional preservation of pancreatic endocrine tissue [1].

Diabetes Glucose Tolerance Beta-Cell Protection Metabolic Disease

Osteogenic Differentiation via AMPK/SIRT1 Pathway Activation: Ferroptosis Suppression

Kinsenoside promotes osteogenic differentiation of bone marrow mesenchymal stem cells under high glucose conditions by suppressing ferroptosis via activation of the AMPK/SIRT1 signaling pathway [1]. Co-treatment with the AMPK inhibitor dorsomorphin reversed the activation of AMPK/SIRT1 signaling, accompanied by decreased osteogenic differentiation and increased ferroptosis, confirming pathway specificity [1]. In comparative analysis, Kinsenoside treatment promoted osteogenic differentiation and inhibited ferroptosis relative to high glucose-exposed control cells, while co-treatment with the ferroptosis agonist erastin reduced osteogenic differentiation and enhanced ferroptosis compared to Kinsenoside treatment alone [1].

Osteoporosis Bone Marrow Mesenchymal Stem Cells Ferroptosis AMPK/SIRT1

Hepatoprotective Efficacy: ALT/AST Normalization Comparable to N-Acetylcysteine (NAC)

Kinsenoside derivatives demonstrate hepatoprotective efficacy normalizing serum ALT and AST levels to an extent comparable to the clinical antioxidant N-acetylcysteine in acute liver injury mouse models [1]. In acetaminophen- and thioacetamide-induced acute liver injury models, treatment with kinsenoside derivatives resulted in attenuation of the inflammatory cascade and histopathological damage [1]. The study employed a time-resolved analysis revealing a sequential therapeutic mechanism wherein early MAPK pathway inhibition preceded downstream ferroptosis suppression [1]. While this study utilized synthetic derivatives rather than parent kinsenoside, the structural core of the parent compound provides the pharmacophore scaffold for this hepatoprotective activity.

Acute Liver Injury Hepatoprotection ALT/AST Oxidative Stress

Alcoholic Liver Disease Protection: Multi-Pathway Amelioration with AMPK-Dependent Autophagy Activation

Kinsenoside alleviates alcoholic liver injury through a coordinated mechanism involving reduction of oxidative stress, inhibition of endoplasmic reticulum stress, and activation of AMPK-dependent autophagy [1]. In an alcoholic liver disease mouse model, histological examination of liver tissues combined with determination of ALT and AST serum levels demonstrated a protective effect of kinsenoside [1]. The study employed silymarin as a positive control reference, providing a benchmark for comparative efficacy assessment [1]. Kinsenoside treatment increased AMPK phosphorylation, inhibited mTOR, promoted ULK1 phosphorylation (Ser555), increased LC3A/B autophagy marker levels, and restored ethanol-suppressed autophagic flux [1].

Alcoholic Liver Disease Autophagy ER Stress AMPK

Validated Application Scenarios for Kinsenoside Based on Quantitative Differential Evidence


Metabolic Disease Research: Diabetes, Obesity, and Lipid Metabolism

Kinsenoside is suitable for in vivo metabolic studies requiring a stereochemically defined lactone glycoside with validated antihyperglycemic and antihyperliposis activity. At 15 mg/kg oral dose, it exhibits significant blood glucose reduction in STZ-induced diabetic rats [1]. The compound also reduces body weight, liver weight, and hepatic triglyceride levels in high-fat diet and aurothioglucose-induced obese models, while its epimer Goodyeroside A shows no anti-hyperliposis effect [2]. This stereospecific activity profile makes Kinsenoside appropriate for diabetes drug discovery, obesity pharmacology, and lipid metabolism mechanistic studies.

Bone Metabolism and Osteoporosis Research: Osteogenic Differentiation and Ferroptosis Modulation

Kinsenoside enhances osteogenic differentiation of bone marrow mesenchymal stem cells under high glucose conditions through AMPK/SIRT1 pathway activation and ferroptosis suppression [1]. Co-treatment with the AMPK inhibitor dorsomorphin reverses pathway activation and decreases osteogenic differentiation, confirming mechanistic specificity [1]. This pathway-defined activity supports the use of Kinsenoside in osteoporosis research, bone regeneration studies, and ferroptosis-related investigations in metabolic bone disorders.

Hepatoprotection Research: Alcoholic and Acute Liver Injury Models

Kinsenoside demonstrates hepatoprotective effects in alcoholic liver disease models through coordinated reduction of oxidative stress, inhibition of ER stress, and activation of AMPK-dependent autophagy [1]. Serum ALT and AST normalization is observed with efficacy benchmarked against silymarin as positive control [1]. Additionally, kinsenoside derivatives show ALT/AST normalization comparable to N-acetylcysteine in acute liver injury models [2]. These findings support Kinsenoside as a tool compound for liver disease research spanning alcoholic steatosis, drug-induced liver injury, and metabolic-associated liver disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kinsenoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.